(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Description
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone is a benzophenone derivative featuring a benzofuran core substituted with methoxy (5-position) and methyl (3-position) groups, linked via a ketone to a 4-fluorophenyl moiety. Benzophenones and benzofuran derivatives are pharmacologically significant due to their diverse biological activities, including antifungal, anti-inflammatory, and antiviral properties . The 4-fluorophenyl group enhances metabolic stability and binding affinity in drug design, while the methoxy and methyl substituents influence electronic and steric properties, modulating interactions with biological targets .
Properties
IUPAC Name |
(4-fluorophenyl)-(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJWDMVNGZYURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Condensation Reaction: The key step involves a condensation reaction between the 4-fluorobenzaldehyde and the benzofuran derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules and pharmaceuticals. Its unique structure allows for the development of derivatives with enhanced properties.
Biology
Research indicates that (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone exhibits significant antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Medicine
Due to its biological activities, the compound is explored as a candidate for drug development. Its potential to inhibit specific enzymes and receptors involved in disease processes makes it valuable in therapeutic applications.
Antimicrobial Properties
Research has shown that this compound exhibits substantial antimicrobial activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 24 | 20 µM |
| Bacillus subtilis | 22 | 25 µM |
| Escherichia coli | 18 | 30 µM |
The presence of the fluorine atom enhances its antibacterial activity by affecting the compound's electronic properties.
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound showed potential as an alternative treatment option.
-
Cancer Research :
- Research investigating the anticancer properties revealed that the compound induces apoptosis in various cancer cell lines, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to the 4-chlorophenyl analog , though both halogens improve lipophilicity. Methoxy vs. Hydroxy Groups: The 5-methoxy substituent in the target compound increases lipophilicity and may reduce hydrogen-bonding capacity compared to the 5-hydroxy analog , which could enhance membrane permeability but reduce solubility. Sulfinyl vs.
Synthetic Routes: The target compound is synthesized via Friedel-Crafts acylation using AlCl₃ and nitrobenzene , a method also employed for related benzophenones. In contrast, sulfinyl-containing analogs require oxidation steps , complicating their synthesis.
Physicochemical Properties :
- LogP and Solubility : The target compound’s logP (estimated ~3.5) is higher than the 5-hydroxy analog (logP ~2.8) due to the methoxy group. Chlorine (Cl) in the 4-chlorophenyl analog increases logP further (~3.7) .
- Crystallinity : The target compound forms stable crystals with intermolecular O–H···O hydrogen bonds , whereas sulfinyl-containing analogs exhibit varied packing due to S=O interactions .
Biological Activity
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone, a synthetic organic compound, belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-fluorobenzaldehyde and 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
- Condensation Reaction : A condensation reaction occurs between 4-fluorobenzaldehyde and the benzofuran derivative using a catalyst like p-toluenesulfonic acid under reflux conditions.
- Purification : The resulting product is purified through recrystallization or column chromatography to achieve high purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 24 | 20 µM |
| Bacillus subtilis | 22 | 25 µM |
| Escherichia coli | 18 | 30 µM |
The presence of electron-withdrawing groups, such as the fluorine atom in the phenyl ring, appears to enhance the antibacterial activity of the compound .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways critical for bacterial survival.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through various molecular mechanisms, although specific pathways need further elucidation .
Case Studies
A notable study evaluated the compound's effectiveness against multi-drug resistant strains. The results indicated that it maintained activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
Q & A
Basic: What synthetic strategies are recommended for preparing (4-fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Benzofuran Core Formation: Construct the 5-methoxy-3-methylbenzofuran scaffold via cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., using p-toluenesulfonic acid) .
Methanone Functionalization: Introduce the (4-fluorophenyl)methanone group via Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Purification: Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR: Analyze - and -NMR spectra to confirm substituent positions. The 4-fluorophenyl group shows characteristic splitting patterns (e.g., : δ 7.2–7.4 ppm as a doublet; : δ -110 ppm) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can generate thermal ellipsoid diagrams to visualize bond lengths and angles, ensuring the benzofuran and methanone groups are correctly oriented .
Advanced: How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine atom activates the aryl ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Key considerations:
- Catalytic Systems: Use palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands to enhance oxidative addition in Suzuki-Miyaura couplings .
- Reaction Optimization: Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates. Monitor reaction progress via TLC or HPLC to detect side products from competing pathways (e.g., defluorination) .
Advanced: What analytical challenges arise when characterizing degradation products of this compound under oxidative conditions?
Methodological Answer:
Degradation studies require robust separation and identification protocols:
- LC-HRMS: Use high-resolution mass spectrometry to identify demethylated or hydroxylated derivatives. For example, loss of the methoxy group (-OCH₃, 31.99 Da) indicates oxidative cleavage .
- Isotopic Labeling: Introduce -labeled water during hydrolysis to track oxygen incorporation in degradation byproducts .
- Contradiction Resolution: If spectral data conflicts with predicted structures (e.g., unexpected fragmentation patterns), perform computational modeling (DFT) to compare theoretical vs. experimental IR or NMR spectra .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Leverage in silico tools to predict structure-activity relationships (SAR):
Docking Studies: Use AutoDock Vina to simulate interactions between the benzofuran-methanone scaffold and target proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the methoxy group and hydrophobic contacts with the methyl substituent .
QSAR Modeling: Train models on datasets of benzofuran derivatives to correlate substituent electronegativity (e.g., fluorine position) with biological activity (e.g., IC₅₀ values) .
Validation: Cross-check predictions with experimental assays (e.g., enzyme inhibition). Discrepancies may arise from solvation effects not captured in simulations, requiring force-field adjustments .
Basic: What are the stability considerations for storing this compound in long-term studies?
Methodological Answer:
- Storage Conditions: Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the benzofuran ring. Use amber vials to block UV-induced degradation .
- Stability Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition. A >5% increase in impurity peaks warrants repurification .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Address variability through standardized protocols:
- Assay Reproducibility: Use internal controls (e.g., reference inhibitors) across labs. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain viability or culture media .
- Metabolite Profiling: Compare metabolite formation (e.g., CYP450-mediated oxidation) across studies. Conflicting cytotoxicity data could arise from variable metabolite levels in different cell lines .
- Data Normalization: Report activity as a percentage of positive/negative controls to minimize inter-lab variability .
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| -NMR | δ 2.4 ppm (3H, s, CH₃), δ 3.8 ppm (3H, s, OCH₃) | |
| -NMR | δ 161.2 ppm (C=O), δ 114.5 ppm (C-F) | |
| HRMS (ESI+) | m/z 299.0984 [M+H]⁺ (calc. 299.0981) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
